molecular formula C8H11N3O B1527496 N-[5-(aminomethyl)pyridin-2-yl]acetamide CAS No. 1249669-77-9

N-[5-(aminomethyl)pyridin-2-yl]acetamide

Cat. No.: B1527496
CAS No.: 1249669-77-9
M. Wt: 165.19 g/mol
InChI Key: URQYQEXXCUXLPM-UHFFFAOYSA-N
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Description

N-[5-(aminomethyl)pyridin-2-yl]acetamide is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[5-(aminomethyl)pyridin-2-yl]acetamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with acetic anhydride in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Another method involves the use of α-bromoketones and 2-aminopyridine. In this approach, the reaction is carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as the oxidizing agents. This method is advantageous as it does not require the use of metals and proceeds under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[5-(aminomethyl)pyridin-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP in toluene is commonly used for oxidation reactions.

    Reduction: Sodium borohydride in methanol is a typical reducing agent.

    Substitution: Halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions, such as in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(pyridin-2-yl)amides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

N-[5-(aminomethyl)pyridin-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(aminomethyl)pyridin-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(aminomethyl)pyridin-2-yl]acetamide is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .

Properties

IUPAC Name

N-[5-(aminomethyl)pyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6(12)11-8-3-2-7(4-9)5-10-8/h2-3,5H,4,9H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQYQEXXCUXLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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